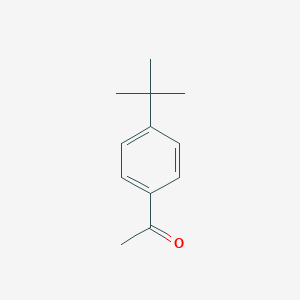

4'-tert-Butylacetophenone

Übersicht

Beschreibung

4’-tert-Butylacetophenone is a para-substituted acetophenone . It is used in the synthesis of 2-pyridone derivatives . It is also used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of 4’-tert-Butylacetophenone involves several steps . After the reaction mixture is stirred, it is extracted with ethyl acetate three times. The organic phases from the extractions are combined and treated with a Heidolph rotary evaporator at a speed of 120rpm, a temperature of 38°C, and a vacuum of 0.1Mpa for about 5 minutes. Then, it is subjected to column chromatography using 200 mesh silica gel. The eluent is petroleum ether: ethyl acetate at approximately 20:1. The target compound, 4’-tert-Butylacetophenone, is then isolated .Molecular Structure Analysis

The molecular formula of 4’-tert-Butylacetophenone is C12H16O . Its average mass is 176.255 Da and its monoisotopic mass is 176.120117 Da .Chemical Reactions Analysis

4’-tert-Butylacetophenone may be used in the synthesis of 2-pyridone derivatives . Their fluorescence spectra have also been evaluated .Physical And Chemical Properties Analysis

4’-tert-Butylacetophenone is a liquid . It has a refractive index of 1.52 at 20°C . Its boiling point is 107-108 °C at 5 mmHg and its melting point is 17-18 °C . The density of 4’-tert-Butylacetophenone is 0.964 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Environmental Toxicology : 4-tert-butylphenol, a compound related to 4'-tert-Butylacetophenone, exhibits weak estrogenic activity in fish, suggesting environmental impacts when released in water bodies (Jobling & Sumpter, 1993).

Pharmaceuticals and Cosmetics : In the production of emulsions, this compound is used as a model active ingredient to study the diffusion of aromatic compounds from oil droplets in water (Hengelmolen & Vincent, 1997).

Materials Science : A process involving this compound is used for curing acid-curable resins, suggesting its role in manufacturing and industrial applications (O'Ryan, Schmidt, & Noseworthy, 2002).

Aquatic Biology : Research on 4-tert-butyl phenol, closely related to this compound, has shown that it can cause endocrine disruption and metabolic changes in fish, indicating its ecological and biological significance (Barse et al., 2006).

Organic Chemistry : this compound is involved in the synthesis of pyrrole derivatives, demonstrating its use in chemical synthesis and research (Kaur & Kumar, 2018).

Chemical Research : Studies on the bromination of derivatives of this compound provide insights into chemical reactions and mechanisms (Volod’kin, Ershov, & Portnykh, 1967).

Medical Diagnostics : The compound is used in the analysis of catecholamine metabolites in urine, highlighting its role in clinical chemistry and diagnostics (Muskiet et al., 1981).

Green Chemistry : this compound derivatives are studied for environmentally friendly acylation processes, aligning with the principles of sustainable and green chemistry (Yadav & Joshi, 2002).

Wirkmechanismus

Target of Action

4’-tert-Butylacetophenone is a para-substituted acetophenone

Mode of Action

It’s known that the compound can participate in various chemical reactions due to its acetophenone moiety . The tert-butyl group at the para-position may influence the reactivity and selectivity of these reactions.

Biochemical Pathways

4’-tert-Butylacetophenone is used in the synthesis of 2-pyridone derivatives

Pharmacokinetics

It’s known that the compound is soluble in alcohol and ether, and slightly soluble in water . This solubility profile may influence its bioavailability and distribution in the body.

Result of Action

It’s known that the compound can be used in the synthesis of 2-pyridone derivatives , which may have various biological activities.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4’-tert-Butylacetophenone. For instance, the compound is flammable and can release toxic gases . Therefore, it should be stored in a dry, ventilated, cool place, away from heat sources and oxidizing agents . These factors may also influence its stability and efficacy in different environments.

Safety and Hazards

4’-tert-Butylacetophenone is a flammable liquid and vapour . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation . It should be kept away from open flames, hot surfaces, and sources of ignition .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4’-tert-Butylacetophenone plays a significant role in biochemical reactions, particularly in the synthesis of 2-pyridone derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate for certain enzymes involved in the synthesis of fluorescent compounds. The interactions between 4’-tert-Butylacetophenone and these biomolecules are typically characterized by binding to active sites, leading to the formation of intermediate complexes that facilitate the desired chemical transformations .

Cellular Effects

The effects of 4’-tert-Butylacetophenone on various types of cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4’-tert-Butylacetophenone may affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and the production of reactive oxygen species. Additionally, it may alter cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of 4’-tert-Butylacetophenone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 4’-tert-Butylacetophenone can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Furthermore, 4’-tert-Butylacetophenone may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-tert-Butylacetophenone can change over time. The stability and degradation of 4’-tert-Butylacetophenone are important factors to consider. It is relatively stable under standard laboratory conditions, but prolonged exposure to light or heat may lead to its degradation. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where 4’-tert-Butylacetophenone has been shown to induce oxidative stress and alter cellular metabolism over extended periods .

Dosage Effects in Animal Models

The effects of 4’-tert-Butylacetophenone vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, 4’-tert-Butylacetophenone may exhibit toxic or adverse effects, including oxidative stress, inflammation, and cellular damage .

Metabolic Pathways

4’-tert-Butylacetophenone is involved in various metabolic pathways, interacting with enzymes and cofactors. It may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions. The metabolic flux and levels of metabolites can be affected by the presence of 4’-tert-Butylacetophenone, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 4’-tert-Butylacetophenone within cells and tissues are mediated by specific transporters and binding proteins. It may be transported across cell membranes by passive diffusion or facilitated by transport proteins. Once inside the cell, 4’-tert-Butylacetophenone can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 4’-tert-Butylacetophenone within tissues can vary depending on factors such as tissue type, blood flow, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 4’-tert-Butylacetophenone is influenced by targeting signals and post-translational modifications. It may be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum. The activity and function of 4’-tert-Butylacetophenone can be affected by its localization, as it may interact with specific biomolecules within these compartments. For example, localization to the mitochondria may enhance its role in oxidative stress responses .

Eigenschaften

IUPAC Name |

1-(4-tert-butylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFJYGWNYQCHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061337 | |

| Record name | Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-27-1, 43133-94-4 | |

| Record name | 4′-tert-Butylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-((1,1-dimethylethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043133944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-tert-Butylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-[(1,1-dimethylethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tert-butylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TERT-BUTYLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAH8J5D78Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

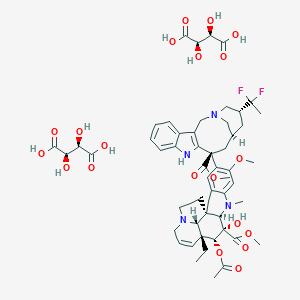

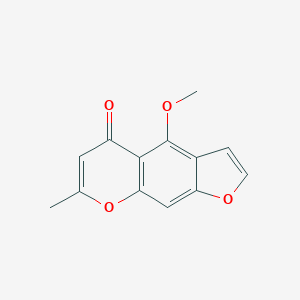

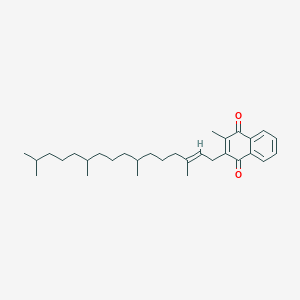

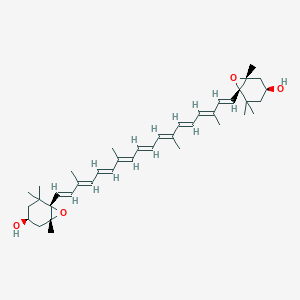

Feasible Synthetic Routes

Q1: Can 4'-tert-butylacetophenone generate free radicals, and if so, what are the implications?

A1: Yes, research has shown that this compound, also known as musk ketone, can generate a nitro anion radical upon photolysis. [] This process involves exposure to light and leads to the formation of a free radical centered on a nitro group twisted out of the plane of the aromatic ring. While this nitro anion radical might be a transient intermediate in photolysis, further reactions in biological systems could lead to the formation of potentially reactive species like nitroso and hydroxylamine derivatives. [] Additionally, the autoxidation of the nitro anion radical could generate superoxide, another reactive oxygen species. [] These reactive species could contribute to the photosensitizing reactions observed with structurally similar compounds like musk ambrette.

Q2: How does the structure of this compound influence its release from oil-in-water emulsions?

A2: The presence of this compound in oil-in-water emulsions, specifically its diffusion from the oil phase into the water phase, is significantly influenced by the type of surfactant used to stabilize the emulsion. [] Studies have shown that using a [PDMS-graft-PEO]–PDMS block copolymer (Tegopren 5843) as a surfactant leads to a substantial decrease in the permeability coefficient of this compound compared to using a PEO–PPO block copolymer (Pluronic F108). [] This difference suggests that the bulky and hydrophobic nature of the [PDMS-graft-PEO]–PDMS block copolymer creates a more substantial barrier around the oil droplets, hindering the diffusion of this compound into the water phase. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,13Z,17S,19R)-6,9-Dihydroxy-5-methoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one](/img/structure/B192652.png)